(3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H15BBrNO2. It is a boronic acid derivative that features a bromine atom and a piperidine ring attached to a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include phenols, hydrogenated derivatives, and substituted aryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: It can be used in the development of biologically active compounds and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the bromine and piperidine substituents.
(3-Bromo-5-(piperidin-3-yl)phenyl)boronic ester: An ester derivative with different reactivity.
(3-Bromo-5-(piperidin-3-yl)phenyl)borinic acid: A related compound with a different boron oxidation state.
Uniqueness
(3-Bromo-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a piperidine ring, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
Molecular Formula |
C11H15BBrNO2 |
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Molecular Weight |
283.96 g/mol |
IUPAC Name |
(3-bromo-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H15BBrNO2/c13-11-5-9(4-10(6-11)12(15)16)8-2-1-3-14-7-8/h4-6,8,14-16H,1-3,7H2 |
InChI Key |
HPYOTAPGUUDWPD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C2CCCNC2)(O)O |
Origin of Product |
United States |
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